Phentolamine

Vue d'ensemble

Description

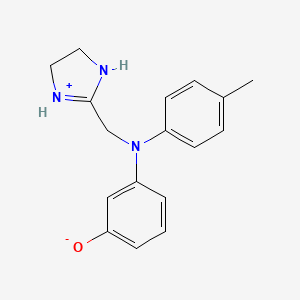

La phénotolamine est un antagoniste alpha-adrénergique non sélectif et réversible. Elle est principalement utilisée pour gérer les épisodes hypertensifs, diagnostiquer les phéochromocytomes, traiter les réactions au site d'administration de la norépinéphrine et inverser l'anesthésie des tissus mous et la mydriase . La phénotolamine induit la vasodilatation en bloquant les récepteurs alpha-adrénergiques, ce qui entraîne une diminution de la pression artérielle .

Méthodes De Préparation

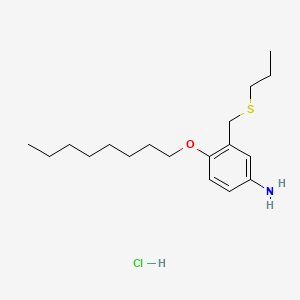

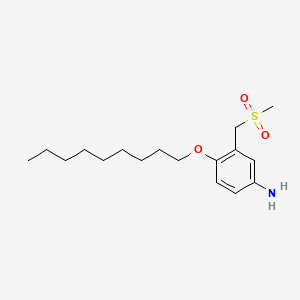

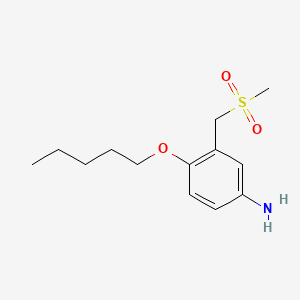

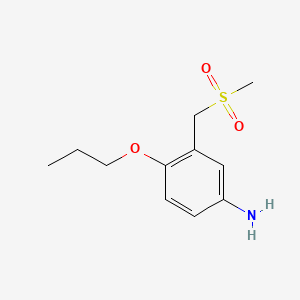

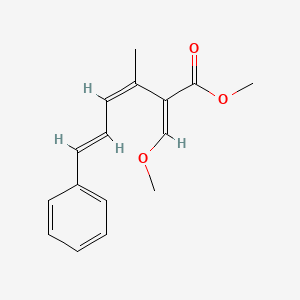

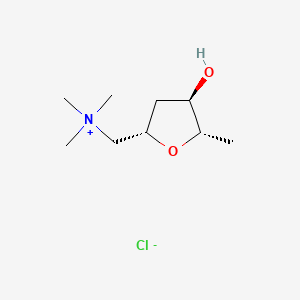

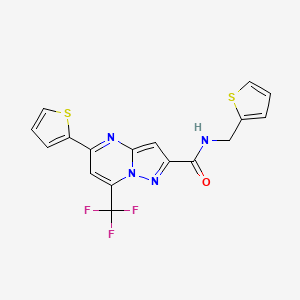

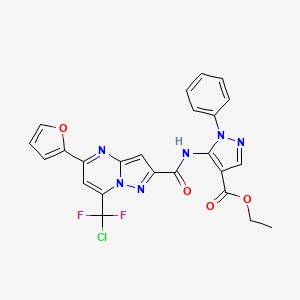

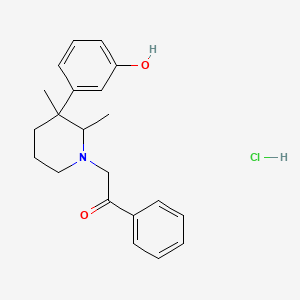

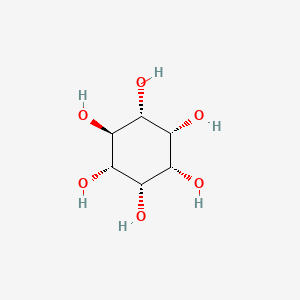

Voies de Synthèse et Conditions de Réaction : La phénotolamine peut être synthétisée par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 3'-hydroxy-4-méthyl diphénylamine avec le chlorhydrate de 2-chlorométhyl imidazoline en présence de xylène pour produire le chlorhydrate de phénotolamine. Cet intermédiaire est ensuite raffiné et mis à réagir avec l'acide méthanesulfonique pour donner le mésylate de phénotolamine .

Méthodes de Production Industrielle : Dans les milieux industriels, le mésylate de phénotolamine est préparé en ajoutant du MCM-41 mésoporeux alcalinisé dans une solution de chlorhydrate de phénotolamine, suivie d'une agitation sous conditions de chauffage. Le mélange est ensuite filtré, refroidi et cristallisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La phénotolamine subit diverses réactions chimiques, notamment :

Oxydation : La phénotolamine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle imidazoline.

Substitution : Les réactions de substitution peuvent se produire sur les cycles aromatiques ou sur le cycle imidazoline.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactions d'halogénation et de nitration peuvent être effectuées en utilisant des réactifs comme le chlore et l'acide nitrique.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels sur les cycles aromatiques.

4. Applications de la Recherche Scientifique

La phénotolamine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : La phénotolamine est utilisée dans des études impliquant les récepteurs alpha-adrénergiques et leur rôle dans les processus physiologiques.

Médecine : Elle est utilisée pour gérer les crises hypertensives, diagnostiquer les phéochromocytomes et traiter la dysfonction érectile

Industrie : La phénotolamine est utilisée dans l'industrie pharmaceutique pour la production de médicaments nécessitant un blocage alpha-adrénergique.

5. Mécanisme d'Action

La phénotolamine agit en bloquant de manière compétitive les récepteurs alpha-1 et alpha-2 adrénergiques. Ce blocage entraîne la vasodilatation des muscles lisses vasculaires, ce qui entraîne une diminution de la pression artérielle . Le composé inhibe également les récepteurs présynaptiques alpha-2, ce qui entraîne une libération accrue de norépinéphrine, ce qui peut entraîner une tachycardie réflexe .

Composés Similaires :

Phénoxybenzamine : Un autre antagoniste alpha-adrénergique non sélectif utilisé pour des indications similaires.

Propranolol : Un antagoniste bêta-adrénergique non sélectif utilisé pour gérer l'hypertension et l'angine de poitrine.

Unicité : Le blocage réversible et compétitif des récepteurs alpha-1 et alpha-2 par la phénotolamine la distingue des autres antagonistes alpha-adrénergiques comme la phénoxybenzamine, qui forme une liaison irréversible avec les récepteurs . Cette nature réversible permet des effets plus contrôlés et temporaires, ce qui rend la phénotolamine appropriée pour la gestion aiguë des épisodes hypertensifs et à des fins diagnostiques.

Applications De Recherche Scientifique

Phentolamine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: this compound is employed in studies involving alpha-adrenergic receptors and their role in physiological processes.

Medicine: It is used to manage hypertensive crises, diagnose pheochromocytoma, and treat erectile dysfunction

Industry: this compound is used in the pharmaceutical industry for the production of medications that require alpha-adrenergic blockade.

Mécanisme D'action

Phentolamine works by competitively blocking both alpha-1 and alpha-2 adrenergic receptors. This blockade leads to vasodilation of vascular smooth muscles, resulting in decreased blood pressure . The compound also inhibits the presynaptic alpha-2 receptors, leading to increased release of norepinephrine, which can cause reflex tachycardia .

Comparaison Avec Des Composés Similaires

Phenoxybenzamine: Another non-selective alpha-adrenergic antagonist used for similar indications.

Propranolol: A non-selective beta-adrenergic antagonist used for managing hypertension and angina.

Uniqueness: Phentolamine’s reversible and competitive blockade of both alpha-1 and alpha-2 receptors distinguishes it from other alpha-adrenergic antagonists like phenoxybenzamine, which forms an irreversible bond with the receptors . This reversible nature allows for more controlled and temporary effects, making this compound suitable for acute management of hypertensive episodes and diagnostic purposes.

Propriétés

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBDMNSDAVCSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-28-1 (mesylate (salt)), 73-05-2 (mono-hydrochloride) | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023462 | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phentolamine produces its therapeutic actions by competitively blocking alpha-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure. The action of phentolamine on the alpha adrenergic receptors is relatively transient and the blocking effect is incomplete. The drug is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. Phentolamine also stimulates β-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., Phentolamine inhibits responses to adrenergic stimuli by competitively blocking a-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), but the action of the drug is relatively transient and a-adrenergic blockade is incomplete. Phentolamine has greater a-adrenergic blocking effects than does tolazoline. Phentolamine is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. The drug causes peripheral vasodilation and decreases peripheral resistance, primarily by direct relaxation of vascular smooth muscle, but a-adrenergic blockade also contributes to vasodilation. Phentolamine also stimulates beta-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., DIFFERENCES IN PLASMA GLUCOSE & LACTOSE OBSERVED SUGGEST PROTECTION OF HEPATIC METABOLISM IN PHENTOLAMINE-TREATED ENDOTOXIC RATS (FASTED MALE RATS ADMIN E COLI ENDOTOXIN 25 MG/KG/IP) BY PREVENTION OF EXCESSIVE HEPATIC HYPOXIA., INFUSION OF PHENTOLAMINE AUGMENTED ACUTE INSULIN RESPONSE & GLUCOSE TOLERANCE., COMPARISON OF CARDIOVASCULAR ACTIONS OF DIHYDRALAZINE, PHENTOLAMINE, & PRAZOSIN IN SPONTANEOUSLY HYPERTENSIVE RATS IS DISCUSSED., For more Mechanism of Action (Complete) data for Phentolamine (8 total), please visit the HSDB record page. | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

50-60-2 | |

| Record name | Phentolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z468598HBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C, Bitter crystals; MP: 239-240 °C. One gram dissolves in 50 mL water, in 70 mL alcohol. Very slightly soluble in chloroform. Practically insoluble in acetone, ethyl acetate. pH of 1% aqueous solution 4.5 to 5.5. Aqueous solutions cannot be stored. /Phentolamin hydrochloride/, 174.5 °C | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

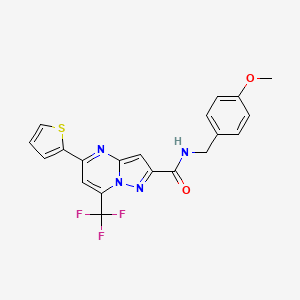

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)